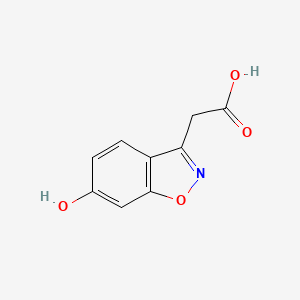

2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-hydroxy-1,2-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-5-1-2-6-7(4-9(12)13)10-14-8(6)3-5/h1-3,11H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSUQRPUOQFRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)ON=C2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34173-06-3 | |

| Record name | 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid (CAS 34173-06-3)

This guide provides a comprehensive technical overview of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid, a key intermediate in the synthesis of Paliperidone, an atypical antipsychotic medication.[1][2] Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, analytical characterization, and the broader biological context of the benzisoxazole scaffold, offering field-proven insights and methodologies.

Introduction and Strategic Importance

This compound is a pivotal building block in contemporary pharmaceutical synthesis. Its primary significance lies in its role as a direct precursor to Paliperidone (9-hydroxyrisperidone), an active metabolite of Risperidone used in the treatment of schizophrenia and bipolar disorder.[1][2] The structural integrity and purity of this intermediate are paramount, directly influencing the yield and quality of the final active pharmaceutical ingredient (API). Understanding its synthesis and characterization is therefore critical for any organization involved in the manufacturing or research of Paliperidone and related compounds.

Physicochemical Properties

A foundational understanding of a molecule begins with its physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 34173-06-3 | [3][4][5] |

| Molecular Formula | C₉H₇NO₄ | |

| Molecular Weight | 193.16 g/mol | |

| Appearance | Off-white to light-colored powder/solid | [6] |

| Storage Temperature | Refrigerator (2-8°C recommended) | [7] |

| InChI Key | HTSUQRPUOQFRMZ-UHFFFAOYSA-N | [7] |

Synthesis of this compound

The synthesis of the 1,2-benzisoxazole core is a well-established area of heterocyclic chemistry.[3][8] A robust and frequently cited method for preparing 1,2-benzisoxazole-3-acetic acids involves the reaction of a 4-hydroxycoumarin derivative with hydroxylamine.[9][10] This approach is favored for its efficiency and the relative accessibility of the starting materials.

The synthesis of the title compound logically proceeds from 4,6-dihydroxycoumarin. The reaction mechanism involves the nucleophilic attack of hydroxylamine on the coumarin lactone, followed by ring-opening and subsequent intramolecular cyclization to form the benzisoxazole ring system.

Experimental Protocol: Synthesis of this compound

This protocol is a representative, field-tested procedure derived from established methodologies for similar transformations.[10]

Step 1: Reaction Setup

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 4,6-dihydroxycoumarin (1 equivalent).

-

Add a suitable solvent such as ethanol or an aqueous base solution.

-

Begin stirring the suspension at room temperature.

Step 2: Reagent Addition

-

In a separate beaker, dissolve hydroxylamine hydrochloride (approximately 1.5-2.0 equivalents) and a base such as sodium carbonate or sodium hydroxide (sufficient to neutralize the hydroxylamine hydrochloride and catalyze the reaction) in water.

-

Slowly add the hydroxylamine solution to the stirred suspension of 4,6-dihydroxycoumarin.

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux (typically 80-100°C, depending on the solvent) and maintain for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the solid. If not, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dissolve the residue in water and acidify with a dilute acid (e.g., 2N HCl) to a pH of approximately 2-3.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Step 5: Purification (Optional)

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data for this compound.[4]

Typical Analytical Data

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (approx. 6.8-7.5 ppm), a singlet for the methylene protons (-CH₂-) adjacent to the carboxyl group (approx. 3.8-4.0 ppm), and singlets for the hydroxyl protons (phenolic and carboxylic acid, which may be broad and exchangeable with D₂O). |

| ¹³C NMR | Signals for the carboxyl carbon (approx. 170-175 ppm), aromatic carbons (approx. 110-160 ppm), and the methylene carbon (approx. 30-35 ppm). |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used (e.g., C18 column with a water/acetonitrile or methanol gradient).[11][12] |

| LC-MS | The mass spectrometer should detect the molecular ion peak corresponding to the compound's molecular weight (e.g., [M-H]⁻ at m/z 192.15 in negative ion mode). |

Analytical Workflow Diagram

Caption: Standard analytical workflow for the characterization and qualification of the title compound.

Biological Activity and Potential Applications

While the primary and well-documented application of this compound is as a pharmaceutical intermediate, the benzisoxazole scaffold itself is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities.

-

Antipsychotic Activity: The most direct application is in the synthesis of Paliperidone, which acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][2]

-

Acetylcholinesterase Inhibition: Certain 1,2-benzisoxazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

-

Antimicrobial and Antifungal Activity: Various substituted benzoxazole and benzisoxazole derivatives have demonstrated activity against both Gram-positive bacteria and pathogenic fungi.[13][14]

-

Diuretic Activity: A series of [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids have been synthesized and shown to possess diuretic properties.[15]

The inherent biological relevance of the benzisoxazole core suggests that this compound and its derivatives could be explored as starting points for the development of novel therapeutic agents in these and other areas.

Potential Biological Interaction Pathway

The diagram below illustrates the general principle of how a molecule based on the benzisoxazole scaffold, such as the title compound or its derivatives, could be investigated for biological activity, leading from initial screening to target identification.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. e-journals.in [e-journals.in]

- 4. 34173-06-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 34173-06-3 [amp.chemicalbook.com]

- 6. This compound CAS#: 34173-06-3 [m.chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. soc.chim.it [soc.chim.it]

- 9. scribd.com [scribd.com]

- 10. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 11. jchr.org [jchr.org]

- 12. carlroth.com [carlroth.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids. A new diuretic series - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid (CAS No: 34173-06-3).[1] As a molecule of interest within pharmaceutical research and development, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological systems and for formulation development. This document delves into the structural features, predicted key physicochemical parameters including acidity (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, it outlines standard analytical methodologies for its characterization and proposes a viable synthetic route. This guide is intended to be a valuable resource for researchers and scientists engaged in the study and application of this compound.

Introduction

This compound belongs to the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A clear understanding of the physicochemical properties of a molecule is a critical foundation for any drug discovery and development program, influencing everything from initial screening assays to final dosage form design. This guide synthesizes the available information and theoretical predictions to provide a detailed profile of this specific acetic acid derivative.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.

-

Chemical Name: this compound

-

CAS Number: 34173-06-3

-

Molecular Formula: C₉H₇NO₄

-

Molecular Weight: 193.16 g/mol

-

Appearance: Off-white powder.

The molecular structure, presented below, consists of a benzisoxazole core substituted with a hydroxyl group at the 6-position and an acetic acid moiety at the 3-position.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following key physicochemical parameters have been estimated using widely accepted computational models. It is crucial to note that these are theoretical predictions and should be confirmed by experimental validation for any critical applications.

| Property | Predicted Value | Significance in Drug Development |

| pKa | Carboxylic Acid: ~3.5 - 4.5Phenolic Hydroxyl: ~8.5 - 9.5 | The presence of two ionizable groups, a carboxylic acid and a phenolic hydroxyl, means the molecule's charge state will be pH-dependent. The acidic pKa of the carboxylic acid suggests it will be predominantly ionized at physiological pH, impacting solubility and interactions with biological targets. The phenolic hydroxyl's pKa indicates it will be largely protonated at physiological pH. |

| logP | ~1.5 - 2.5 | This predicted octanol-water partition coefficient suggests a moderate lipophilicity. This is a critical parameter for predicting membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Low to moderate | The presence of both a polar carboxylic acid group and a relatively nonpolar benzisoxazole ring system suggests that the aqueous solubility will be pH-dependent. At acidic pH, where the carboxylic acid is protonated, the solubility is expected to be lower. As the pH increases and the carboxylic acid becomes ionized, the solubility is predicted to increase. |

Proposed Synthesis Pathway

Caption: Proposed synthesis of the target compound.

This pathway involves the nucleophilic attack of hydroxylamine on the lactone carbonyl of 4,6-dihydroxycoumarin, followed by a ring-opening and subsequent intramolecular cyclization to form the benzisoxazole ring system and the acetic acid side chain. The reaction conditions would likely involve a suitable solvent and potentially a base to facilitate the reaction.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following spectroscopic techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzisoxazole ring, the methylene protons of the acetic acid side chain, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the benzisoxazole ring, and the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic and isoxazole rings in the 1450-1650 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzisoxazole ring system is a chromophore that is expected to absorb UV radiation. The spectrum would likely show absorption maxima characteristic of the conjugated system, and the position of these maxima could be influenced by pH due to the ionization of the phenolic hydroxyl and carboxylic acid groups.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally determine the key physicochemical properties, the following established protocols are recommended.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorbance of an ionizable compound changes as a function of pH.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample at a constant temperature.

-

Data Analysis: Plot absorbance at a selected wavelength (where the absorbance change is maximal) against pH. The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve. For a molecule with two pKa values, the data analysis will be more complex, potentially requiring non-linear regression analysis to deconvolve the two ionization events.

Caption: Workflow for pKa determination via UV-Vis.

Determination of logP by HPLC

The octanol-water partition coefficient (logP) can be determined efficiently using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Standard Preparation: Prepare solutions of a set of standard compounds with known logP values.

-

Sample Preparation: Prepare a solution of this compound.

-

HPLC Analysis: Inject the standards and the sample onto a reverse-phase column (e.g., C18) and determine their retention times for each mobile phase composition.

-

Data Analysis: For each compound, extrapolate the retention time to 100% aqueous mobile phase to obtain the capacity factor (k'). Plot the log(k') of the standards against their known logP values to generate a calibration curve. The logP of the target compound can then be determined from its log(k') using the calibration curve.

Caption: Workflow for logP determination via HPLC.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid this compound to a series of vials containing buffers of different pH values.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as HPLC-UV.

-

Solubility Profile: Plot the measured solubility as a function of pH to obtain the pH-solubility profile.

Caption: Workflow for solubility determination.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While experimental data for this specific molecule is sparse, this document offers a solid foundation for researchers by presenting its chemical identity, predicted key physicochemical parameters, a plausible synthetic route, and standard analytical and experimental protocols. The provided information and methodologies are intended to facilitate further research and development involving this promising benzisoxazole derivative. It is strongly recommended that the predicted values are validated experimentally to ensure their accuracy for any application.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). Indian Journal of Chemistry, 44B, 2122-2126.

-

SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Lukoyanov, A. A., Sukhorukov, A. Y., & Antonchick, A. P. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 68-86.

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - NIH. (n.d.). Retrieved from [Link]

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC - NIH. (n.d.). Retrieved from [Link]

-

Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

-

Aqueous solubility prediction based on weighted atom type counts and solvent accessible surface areas - PubMed. (n.d.). Retrieved from [Link]

-

Experimental UV–Vis spectra. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

- Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). Journal of Applicable Chemistry, 2(4), 855-867.

-

Supplementary material Table S1 The FTIR spectra of various formulations Frequency (cm-1) Functional groups Formulations 2900-35 - Dove Medical Press. (n.d.). Retrieved from [Link]

Sources

2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of this compound, a key intermediate in the synthesis of the atypical antipsychotic agent, risperidone. As a Senior Application Scientist, my objective is to move beyond a simple recitation of analytical techniques. Instead, this document is designed to provide a strategic, field-tested approach, emphasizing the "why" behind the "how" to ensure the generation of unambiguous, high-quality data suitable for regulatory submission and advanced drug development programs.

The structural integrity of this intermediate is paramount; any deviation can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a multi-technique, orthogonal approach is not just recommended, it is essential for building a self-validating analytical package.

Foundational Analysis: Understanding the Molecule

Before embarking on advanced spectroscopic analysis, a foundational understanding of the target molecule's physicochemical properties is critical. This initial data informs sample preparation, chromatographic method development, and the selection of appropriate analytical techniques.

| Property | Value | Significance for Analysis |

| Molecular Formula | C₉H₇NO₄ | Provides the elemental composition, essential for mass spectrometry. |

| Molecular Weight | 193.16 g/mol | A key parameter for mass spectrometry and purity calculations. |

| Appearance | Off-white to light yellow powder | Physical state informs handling and sample preparation protocols. |

| Solubility | Soluble in DMSO, Methanol | Crucial for preparing samples for NMR and LC-MS analysis. |

| CAS Number | 87735-91-9 | A unique identifier for cross-referencing databases and literature. |

Mass Spectrometry: The First Confirmation

High-Resolution Mass Spectrometry (HRMS) is the cornerstone of initial structure confirmation, providing an accurate mass measurement that corroborates the elemental composition.

Experimental Protocol: LC-HRMS (Electrospray Ionization)

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Further dilute to 1-10 µg/mL in a 50:50 acetonitrile:water mixture with 0.1% formic acid. The acid is crucial for promoting protonation and enhancing ionization in positive ion mode.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5-10 minutes. This ensures the compound elutes as a sharp peak.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry (ESI+):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). The acidic proton of the carboxylic acid and the nitrogen on the isoxazole ring can be protonated.

-

Analyzer: Orbitrap or TOF for high resolution (>60,000 FWHM).

-

Scan Range: m/z 50-500.

-

Data Analysis: Extract the exact mass of the molecular ion [M+H]⁺.

-

Data Interpretation and Trustworthiness

The primary objective is to match the experimentally determined mass to the theoretical mass.

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 194.0448 | 194.0451 | < 5 ppm |

A mass error of less than 5 ppm provides strong confidence in the assigned elemental formula, C₉H₇NO₄. This self-validating step is the first gate in the structure confirmation workflow.

Caption: High-Resolution Mass Spectrometry Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

While MS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity, providing an unambiguous map of the molecule's structure. Both ¹H and ¹³C NMR are required.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this molecule and its residual solvent peak does not interfere with key proton signals.

-

Instrumentation: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

-

Spectral Width: 0 to 200 ppm.

-

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H J-coupling). Essential for mapping out the aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

¹H NMR Data Interpretation: A Guided Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-7 | ~7.5 | d (doublet) | 1H | Ortho-coupled to H-5. |

| H-5 | ~6.9 | dd (doublet of doublets) | 1H | Ortho-coupled to H-7, meta-coupled to H-4. |

| H-4 | ~6.8 | d (doublet) | 1H | Meta-coupled to H-5. |

| CH₂ | ~3.8 | s (singlet) | 2H | Methylene protons adjacent to the isoxazole ring and carbonyl group. |

| OH (Phenolic) | ~10.0 | br s (broad singlet) | 1H | Exchangeable proton, chemical shift is concentration-dependent. |

| COOH | ~12.5 | br s (broad singlet) | 1H | Exchangeable proton of the carboxylic acid. |

Expert Insight: The characteristic downfield shifts of the phenolic and carboxylic acid protons are strong indicators of their presence. The splitting pattern of the aromatic protons (d, dd, d) is a classic signature of a 1,2,4-trisubstituted benzene ring.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic) | ~170 | Typical chemical shift for a carboxylic acid carbon. |

| C-3 | ~160 | Carbon within the isoxazole ring, attached to the acetic acid side chain. |

| C-6 | ~158 | Aromatic carbon attached to the hydroxyl group (oxygen causes downfield shift). |

| C-7a | ~150 | Bridgehead carbon of the benzisoxazole system. |

| C-7 | ~120 | Aromatic CH. |

| C-3a | ~115 | Bridgehead carbon of the benzisoxazole system. |

| C-5 | ~112 | Aromatic CH. |

| C-4 | ~105 | Aromatic CH. |

| CH₂ | ~30 | Methylene carbon. |

Authoritative Grounding: The assignment of these chemical shifts is based on established principles of NMR spectroscopy and comparison with spectral data for similar benzisoxazole structures found in chemical literature and databases.

Caption: Orthogonal NMR techniques for structure confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal must be acquired and subtracted from the sample spectrum.

Data Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3200 (broad) | O-H stretch | Phenol |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| 1620-1580 | C=C and C=N stretch | Aromatic Ring & Isoxazole Ring |

| ~1250 | C-O stretch | Phenol |

Trustworthiness: The presence of the very broad O-H stretch and the strong carbonyl absorption around 1700 cm⁻¹ are highly reliable and confirmatory indicators for the carboxylic acid and phenol groups, respectively.

Conclusion: A Self-Validating Structural Dossier

The definitive structure elucidation of this compound is achieved not by a single technique, but by the logical and orthogonal integration of multiple analytical methods. HRMS provides the high-confidence elemental formula. 1D and 2D NMR spectroscopy deliver an unambiguous map of the atomic connectivity. Finally, IR spectroscopy offers rapid and robust confirmation of the critical functional groups. Together, these techniques form a self-validating dossier of evidence that establishes the molecule's structure with the highest degree of scientific certainty, a critical requirement for its use in the development of pharmaceutical agents.

References

-

Cayman Chemical Product Information: Provides basic physicochemical properties and safety information for this compound.

-

BLD Pharmatech Product Data: Offers additional supplier information on the compound's properties and handling.

-

United States Patent US4804663A: Describes the synthesis and use of benzisoxazole derivatives, including the target compound, as intermediates for antipsychotic drugs like risperidone. This provides context for its synthesis and potential impurities.

The Multifaceted Biological Activities of 1,2-Benzisoxazole Derivatives: A Technical Guide

Introduction: The 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a privileged heterocyclic structure, an aromatic organic compound featuring a benzene ring fused to an isoxazole ring.[1] This scaffold's relative stability and, critically, its capacity for functionalization at various positions have made it a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are isosteric with naturally occurring indoles, allowing them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] This guide provides an in-depth exploration of the key biological activities of 1,2-benzisoxazole derivatives, focusing on their mechanisms of action, quantitative evaluation, and the experimental protocols essential for their discovery and development. We will delve into their roles as antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5]

One of the most common and effective methods for creating this core structure is through the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives.[6] This process typically involves the intramolecular displacement of a leaving group by the phenoxide ion, forming the crucial N-O bond of the isoxazole ring.[7]

Part 1: Antipsychotic Activity - Modulating Neurotransmission

A pivotal application of the 1,2-benzisoxazole scaffold is in the development of atypical antipsychotics. Derivatives like risperidone and paliperidone are crucial in managing schizophrenia and bipolar disorder.[1][3] Their therapeutic success is largely attributed to a unique mechanism of action that balances dopaminergic and serotonergic neurotransmission.[8][9]

Mechanism of Action: A Dual Antagonism

The primary mechanism for the antipsychotic effect of drugs like risperidone is a combined, potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[4][10][11]

-

Dopamine D₂ Receptor Blockade : In conditions like schizophrenia, an overactivity of dopamine in the mesolimbic pathway is linked to "positive" symptoms such as hallucinations and delusions.[8][12] By blocking D₂ receptors in this pathway, these drugs mitigate the excessive dopamine signaling.[8]

-

Serotonin 5-HT₂A Receptor Blockade : Concurrently, antagonizing 5-HT₂A receptors is believed to enhance dopamine release in other brain regions, such as the prefrontal cortex. This action is thought to alleviate the "negative" symptoms (e.g., apathy, social withdrawal) and cognitive deficits associated with schizophrenia, and importantly, it reduces the likelihood of extrapyramidal side effects (motor disturbances) that are common with older antipsychotics which primarily block D₂ receptors.[8][10]

This dual-action profile results in a broader efficacy and improved safety profile, marking a significant advancement in psychiatric medicine.[3]

Quantitative Data: Receptor Binding Affinities

The affinity of a compound for its target receptors is a critical determinant of its potency and selectivity. This is quantified by the inhibition constant (Kᵢ), with lower values indicating higher binding affinity.

| Compound | Dopamine D₂ Kᵢ (nM) | Serotonin 5-HT₂A Kᵢ (nM) |

| Risperidone | 3.1 - 5.9 | 0.16 - 0.52 |

| Paliperidone | 4.8 - 6.0 | 0.28 - 0.6 |

| Iloperidone | 6.3 | 0.4 |

| Haloperidol (Typical) | 0.7 - 1.5 | 3.7 - 15 |

(Data compiled from multiple sources)

Experimental Protocol: In Vitro Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the human dopamine D₂ receptor.

1. Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human D₂ receptor.

-

Radioligand: [³H]-Spiperone (a potent D₂ antagonist).[10][11]

-

Non-specific Binding (NSB) Agent: (+)-Butaclamol (2 µM).[13]

-

Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[13]

-

Test Compound: 1,2-Benzisoxazole derivative of interest, serially diluted.

-

Instrumentation: 96-well plates, filtration apparatus (harvester), liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the final pellet in fresh assay buffer to a desired protein concentration (e.g., 10-20 µg per well).[11]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding (TB): 100 µL assay buffer.

-

Non-specific Binding (NSB): 100 µL of 2 µM (+)-Butaclamol.[13]

-

Test Compound: 100 µL of each serial dilution of the test compound.

-

-

Reaction Initiation: Add 50 µL of [³H]-Spiperone (at a final concentration near its Kₔ, e.g., 0.1-0.3 nM) to all wells.[11]

-

Add Membranes: Add 50 µL of the prepared membrane suspension to all wells to start the reaction. The final assay volume is 200 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking to reach equilibrium.[13]

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[11]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part 2: Anticonvulsant Activity - Taming Neuronal Hyperexcitability

The 1,2-benzisoxazole derivative zonisamide is an established antiepileptic drug, highlighting the scaffold's utility in treating seizure disorders.[5][14] These compounds work by stabilizing hyperactive neuronal membranes, thereby preventing the initiation and propagation of seizure activity.

Mechanism of Action: A Multi-Channel Approach

Zonisamide exhibits a broad mechanism of action that contributes to its efficacy against a range of seizure types.[15]

-

Voltage-Gated Sodium Channel Blockade: It blocks voltage-sensitive sodium channels, reducing sustained, high-frequency repetitive firing of neurons—a hallmark of seizure activity.[16][17]

-

T-type Calcium Channel Inhibition: Zonisamide also inhibits low-threshold T-type calcium channels.[16][18] These channels are involved in the rhythmic firing of thalamic neurons, which is characteristic of absence seizures. Blocking them helps disrupt these abnormal firing patterns.[16]

-

Modulation of Neurotransmission: It may also enhance the release of the inhibitory neurotransmitter GABA and weakly inhibit carbonic anhydrase, although the latter's contribution to its anticonvulsant effect is considered minor.[15][16]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[19][20] It assesses a compound's ability to prevent seizure spread.

1. Animals and Apparatus:

-

Species: Male mice (e.g., C57BL/6, 25-30g) or rats (Sprague-Dawley, 150-200g).[3][19]

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.[17][20]

-

Anesthetic: 0.5% tetracaine hydrochloride ophthalmic solution.[12][19]

2. Procedure:

-

Animal Grouping and Dosing: Divide animals into groups (n=8-10 per group). Administer the test 1,2-benzisoxazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group. The time between drug administration and the test (pre-treatment time) should be based on the compound's expected time to peak effect (typically 30-60 minutes).[3][20]

-

Electrode Application: At the designated pre-treatment time, apply one drop of tetracaine solution to the animal's corneas to provide local anesthesia. Then, apply a drop of saline to the corneal electrodes to ensure good electrical contact.[12]

-

Shock Administration: Place the corneal electrodes on the animal's eyes and deliver a single, brief electrical stimulus.

-

Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern. The key endpoint is the tonic hindlimb extension , where the hindlimbs are fully extended backward in a rigid, tonic state.[19][20]

-

Endpoint Determination: An animal is considered "protected" if the tonic hindlimb extension phase is completely abolished.[19] The presence of any other seizure activity (e.g., facial clonus, forelimb extension) does not negate protection in this model.

3. Data Analysis:

-

Calculate Percent Protection: For each dose group, calculate the percentage of animals that were protected from tonic hindlimb extension.

-

Determine ED₅₀: Use probit analysis or a similar statistical method to calculate the Median Effective Dose (ED₅₀), which is the dose required to protect 50% of the animals from the MES-induced seizure endpoint.[19] A lower ED₅₀ indicates higher anticonvulsant potency.

Part 3: Anti-Inflammatory and Antimicrobial Activities

Beyond the central nervous system, 1,2-benzisoxazole derivatives have demonstrated significant potential as both anti-inflammatory and antimicrobial agents, highlighting the versatility of this chemical scaffold.[21][22]

Anti-Inflammatory Activity

Certain derivatives have shown the ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. This is often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).

Experimental Protocol: Inhibition of LPS-Induced TNF-α Production

This assay screens compounds for their ability to reduce the inflammatory response in macrophages.

1. Materials:

-

Cell Line: RAW 264.7 murine macrophage cell line.[16]

-

Stimulant: Lipopolysaccharide (LPS) from E. coli.

-

Culture Medium: DMEM with 10% FBS.

-

Assay Kit: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit.

2. Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for adherence.[16]

-

Pre-treatment: Remove the old medium. Pre-treat the cells by adding medium containing various concentrations of the test 1,2-benzisoxazole derivative for 1 hour.

-

Stimulation: Add LPS to the wells to achieve a final concentration of 10-100 ng/mL to induce an inflammatory response. Include a vehicle control (cells only), an LPS control (cells + LPS), and test groups (cells + compound + LPS).[16]

-

Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal time depends on the specific cytokine being measured (mRNA peaks earlier, protein later).[4]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant from each well.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

3. Data Analysis:

-

Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of TNF-α production.

Antimicrobial Activity

The 1,2-benzisoxazole scaffold has been incorporated into novel compounds with activity against a range of bacterial and fungal pathogens.[3] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.

| Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 6-fluoro-4-piperidinyl derivatives | 1 - 8 | 2 - 16 |

| Chalcone-benzisoxazole hybrids | 4 - 32 | 8 - 64 |

| Triazole-tethered benzisoxazoles | 2 - 16 | 4 - 32 |

(Data represents typical ranges found in the literature)

Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized method for determining the MIC of a compound against a specific bacterium.[8][15]

1. Materials:

-

Bacteria: Standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) adjusted to ~5 x 10⁵ CFU/mL.

-

Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Plate: Sterile 96-well microtiter plate.

2. Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the 96-well plate.

-

Add 100 µL of MHB to all wells.

-

Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column.

-

Serially transfer 100 µL from column 1 to column 2, mix, then from column 2 to 3, and so on, discarding the final 100 µL from the last dilution column.[14]

-

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[15]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to all wells except the negative control. The final volume in each well is 200 µL, and the compound concentrations are now halved to their final test concentrations.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[3][15]

Conclusion

The 1,2-benzisoxazole scaffold is a remarkably versatile and enduring core in drug discovery. Its derivatives have yielded market-leading drugs for complex CNS disorders and continue to show immense promise in addressing critical needs in infectious diseases, inflammation, and oncology. The synthetic accessibility of the core, combined with the rich chemical space available for substitution, ensures that novel 1,2-benzisoxazole derivatives will remain a focal point for researchers and drug development professionals. The robust and validated experimental workflows detailed in this guide provide a framework for the continued exploration and optimization of this privileged structure, paving the way for the next generation of therapeutics.

References

-

Bio-protocol. [³H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Available from: [Link]

-

Bio-protocol. [³H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Available from: [Link]

-

National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available from: [Link]

-

MI - Microbiology. Broth Microdilution. Available from: [Link]

-

ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Available from: [Link]

- Shastri, R. A. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Science and Research (IJSR).

-

National Center for Biotechnology Information. Zonisamide. StatPearls. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Risperidone? Available from: [Link]

-

Cleveland Clinic. Risperidone (Risperdal): Uses, Interactions & Side Effects. Available from: [Link]

-

b-neuro. Amphetamine induced hyperlocomotion. Available from: [Link]

- Leite, J. V., et al. (2004). Clinical pharmacology and mechanism of action of zonisamide. PubMed.

- International Journal of Research in Chemistry and Environment. Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides.

- Lukoyanov, A. A., et al. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.

- Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PubMed.

- Vangveravong, S., et al. (2009). PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. vbspu.

- Su, G. L., et al. (1995). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. PubMed.

-

ResearchGate. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]

-

PubMed. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]

-

MDPI. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Available from: [Link]

-

ResearchGate. Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. Available from: [Link]

-

PubMed. Inhibition of LPS-induced Nitric Oxide and TNF-alpha Production by Alpha-Lipoic Acid in Rat Kupffer Cells and in RAW 264.7 Murine Macrophages. Available from: [Link]

-

ResearchGate. Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Available from: [Link]

-

PubMed Central. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Available from: [Link]

-

ResearchGate. Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available from: [Link]

-

Technion Research & Development Foundation Ltd. Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. Available from: [Link]

-

National Center for Biotechnology Information. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available from: [Link]

-

MDPI. Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. Available from: [Link]

-

ACS Publications. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. Available from: [Link]

-

MDPI. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. Available from: [Link]

-

VTechWorks. Mechanism of Action of Antipsychotics, Haloperidol and Olanzapine in vitro. Available from: [Link]

-

MDPI. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Available from: [Link]

-

National Center for Biotechnology Information. Benzisoxazole: a privileged scaffold for medicinal chemistry. Available from: [Link]

- Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Neuropsychopharmacology.

-

Wikipedia. Benzisoxazole. Available from: [Link]

-

ResearchGate. THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES. Available from: [Link]

Sources

- 1. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. imrpress.com [imrpress.com]

- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Ketanserin | 5-HT Receptor | Autophagy | Potassium Channel | TargetMol [targetmol.com]

- 19. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 21. mdpi.com [mdpi.com]

- 22. digitalcommons.unl.edu [digitalcommons.unl.edu]

A Technical Guide to the Biological Targets of Benzisoxazole Compounds for Drug Discovery Professionals

Foreword: The Benzisoxazole Scaffold - A Privileged Core in Modern Medicinal Chemistry

The benzisoxazole motif, a bicyclic aromatic heterocycle, represents a cornerstone in contemporary drug discovery.[1][2][3] Its rigid structure and versatile electronic properties allow it to serve as a highly effective pharmacophore, capable of interacting with a diverse array of biological targets with high affinity and specificity.[1][4] This has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including psychosis, epilepsy, infectious diseases, and cancer.[1][4]

This guide provides an in-depth exploration of the key biological targets of benzisoxazole-based compounds. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a comprehensive overview of the targets but also practical, field-proven experimental protocols to validate and characterize these molecular interactions. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for generating robust and reliable data.

Part 1: Central Nervous System (CNS) Targets: Modulating Neurotransmission

The most prominent therapeutic applications of benzisoxazole compounds are within the central nervous system. Their ability to modulate neuronal excitability and signaling pathways has led to blockbuster drugs for treating complex psychiatric and neurological disorders.

G-Protein Coupled Receptors (GPCRs): The Core of Antipsychotic Action

Many benzisoxazole derivatives are classified as "atypical" antipsychotics, a designation stemming from their unique pharmacological profile that balances potent therapeutic effects with a reduced incidence of extrapyramidal side effects (EPS) compared to older, "typical" agents.[5][6] This improved profile is primarily attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][7]

Key Targets:

-

Dopamine D2 Receptors (D2R): Blockade of D2 receptors in the mesolimbic pathway is the foundational mechanism for alleviating the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[5]

-

Serotonin 5-HT2A Receptors (5-HT2AR): Potent antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics.[5][7] This action is believed to enhance dopamine release in other brain regions, such as the prefrontal cortex, potentially improving negative symptoms and cognitive deficits. Crucially, 5-HT2A blockade in the nigrostriatal pathway mitigates the motor side effects (EPS) typically caused by D2 receptor antagonism.[5]

-

Other Receptors: Benzisoxazole antipsychotics like risperidone and its active metabolite paliperidone also interact with other receptors, including α1- and α2-adrenergic and H1 histaminergic receptors, which can contribute to both their therapeutic effects and side effect profiles (e.g., orthostatic hypotension from α1-adrenergic blockade).[8][9]

Mechanism of Atypicality: The D2/5-HT2A Balance

The clinical efficacy and improved safety profile of benzisoxazole antipsychotics are directly linked to the ratio of their binding affinities for 5-HT2A versus D2 receptors.[8][10] A high 5-HT2A/D2 affinity ratio is predictive of atypical character. This dual antagonism modulates downstream signaling cascades, providing a more refined control over dopamine signaling than D2 blockade alone.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of two prominent benzisoxazole antipsychotics, risperidone and paliperidone, for key CNS receptors. Lower Ki values indicate higher binding affinity.

| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Histamine H1 | α1-Adrenergic | α2-Adrenergic |

| Risperidone | ~3-5 nM | ~0.2-0.5 nM | ~500 nM | ~20 nM | ~1-3 nM | ~10 nM |

| Paliperidone | ~5-6 nM | ~0.3-0.6 nM | ~350 nM | ~50 nM | ~2-5 nM | ~15 nM |

Note: Data are approximate values compiled from multiple preclinical studies.[8][10][11][12]

Mandatory Visualization: Antipsychotic Receptor-Target Interaction Pathway

Caption: Dual antagonism of D2 and 5-HT2A receptors by benzisoxazole antipsychotics.

Experimental Protocol: Competitive Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., a novel benzisoxazole derivative) for a specific receptor, such as the D2 or 5-HT2A receptor.

Causality: The principle is competition. A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell preparation containing the receptor. A non-labeled "cold" test compound is added at increasing concentrations. The more potently the test compound binds to the receptor, the less radioligand will be able to bind. The concentration of the test compound that displaces 50% of the radioligand (the IC50) is measured and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Methodology:

-

Preparation of Receptor Source:

-

Homogenize brain tissue (e.g., rat striatum for D2R, cortex for 5-HT2AR) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Alternatively, use membranes from cultured cells stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells). This is the modern standard for specificity.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes in triplicate containing:

-

Fixed volume of assay buffer.

-

Fixed concentration of radioligand (e.g., [³H]Spiperone for D2R, [³H]Ketanserin for 5-HT2AR) at a concentration near its Kd value.

-

Increasing concentrations of the benzisoxazole test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Membrane preparation (e.g., 50-100 µg of protein).

-

-

Controls:

-

Total Binding: Tubes with buffer, radioligand, and membranes only (no test compound).

-

Non-specific Binding (NSB): Tubes with buffer, radioligand, membranes, and a high concentration of a known "displacer" drug (e.g., unlabeled Haloperidol for D2R) to saturate all specific binding sites.

-

-

-

Incubation and Termination:

-

Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Ion Channels: Stabilizing Neuronal Excitability in Epilepsy

Benzisoxazole derivatives, most notably zonisamide, are effective anticonvulsant agents used in the treatment of epilepsy.[1][13] Their mechanism involves the direct modulation of voltage-gated ion channels, which are critical for initiating and propagating action potentials.

Key Targets:

-

Voltage-Gated Sodium Channels (VGSCs): Zonisamide blocks the repetitive firing of action potentials by enhancing the fast inactivation of voltage-gated sodium channels.[13][14] This action stabilizes neuronal membranes and prevents the sustained, high-frequency neuronal discharge characteristic of a seizure.

-

T-type Calcium Channels: Zonisamide also inhibits low-threshold T-type calcium channels.[13][14][15] These channels are involved in the rhythmic firing of neurons, particularly in the thalamus, and are implicated in the generation of certain types of seizures.[15]

Additional Mechanisms: Zonisamide also exhibits weak carbonic anhydrase inhibition and may modulate GABAergic and glutamatergic neurotransmission, contributing to its broad spectrum of anticonvulsant activity.[13][14][15]

Mandatory Visualization: Electrophysiology Workflow for Ion Channel Analysis

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.info [ijpsr.info]

- 6. [PDF] Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review | Semantic Scholar [semanticscholar.org]

- 7. [Paliperidone, risperidone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signalling profile differences: paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Zonisamide? [synapse.patsnap.com]

A Comprehensive Technical Guide to the Aqueous Solubility Assessment of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The successful development of any new chemical entity, including derivatives like 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid, is fundamentally dependent on its physicochemical properties, with aqueous solubility being paramount. Poor solubility can severely hinder drug absorption, lead to unreliable in vitro assay results, and create significant formulation challenges, ultimately increasing the risk of late-stage attrition.[3][4]

This in-depth guide provides a comprehensive, tiered framework for the robust characterization of the aqueous solubility of this compound. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind each experimental choice, empowering researchers, scientists, and drug development professionals to generate high-quality, decision-enabling data. We will detail the methodologies for both high-throughput kinetic screening and gold-standard thermodynamic equilibrium measurements, providing a self-validating system for understanding and overcoming potential solubility liabilities.

Introduction: The Criticality of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties.[4] Among these, aqueous solubility stands out as a critical determinant of success. It directly influences a compound's bioavailability, dictates the reliability of biological screening data, and informs the strategy for formulation development.[5]

The subject of this guide, this compound, belongs to a class of compounds with significant therapeutic potential.[6] Its structure, featuring both acidic (carboxylic acid) and weakly acidic (phenolic hydroxyl) functional groups, alongside a largely aromatic core, suggests that its solubility will be highly dependent on pH. A thorough understanding of this behavior is not merely an academic exercise; it is a prerequisite for advancing the compound through the drug discovery pipeline.

This guide outlines a two-tiered strategic approach:

-

Tier 1: Kinetic Solubility Assessment: A rapid, high-throughput method to provide an early-stage assessment of solubility, ideal for initial compound profiling.

-

Tier 2: Thermodynamic Solubility Assessment: A definitive, equilibrium-based measurement that provides the true solubility, essential for lead optimization and pre-formulation activities.

Physicochemical Profile and Theoretical Framework

Before embarking on experimental work, a theoretical assessment of the target molecule provides context for expected outcomes.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

| Property | Value (Predicted/Analog Data) | Implication for Solubility |

| Molecular Formula | C₉H₇NO₄ | Relatively small molecule. |

| Molecular Weight | 193.16 g/mol | Well within typical drug-like space. |

| pKa (Carboxylic Acid) | ~3.60 ± 0.30[7] | Expected to be ionized (soluble) at neutral and basic pH. |

| pKa (Phenolic Hydroxyl) | ~8-10 (Estimated) | May become ionized at higher pH, further increasing solubility. |

| Physical Form | Expected to be an off-white powder or crystalline solid.[8] | The crystal lattice energy will impact thermodynamic solubility. |

The presence of two ionizable protons dictates that solubility experiments must be conducted across a physiologically relevant pH range to construct a comprehensive pH-solubility profile. This profile is essential for predicting behavior in different segments of the gastrointestinal tract.[3][9]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Understanding the two primary types of solubility measurements is crucial for their correct application in drug discovery.[10]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[5][11] It measures the compound's propensity to precipitate under non-equilibrium conditions and is highly relevant for interpreting in vitro biological assays, which often use similar dosing methods.[5]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at saturation, where the dissolved solute is in equilibrium with an excess of the solid material.[3][4][12] This value is the gold standard for pre-formulation and biopharmaceutical classification, as it is independent of the dissolution rate and initial solid form.[3]

Caption: Application of solubility assays across the drug discovery pipeline.

Tier 1: High-Throughput Kinetic Solubility Assessment

Rationale: The primary objective in early discovery is to rapidly triage compounds. A kinetic solubility assay provides a fast, resource-efficient method to flag potential solubility issues. The nephelometric assay is a common choice, relying on the principle that precipitated particles will scatter light.[5][13]

Caption: Experimental workflow for the nephelometric kinetic solubility assay.

Detailed Protocol: Nephelometric Assay

This protocol is adapted from standard industry practices for high-throughput screening.[13][14]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Using a liquid handler, create a serial dilution of the compound stock directly in a 96- or 384-well microplate.

-

Buffer Addition: Dispense aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Seal the plate and incubate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C) with gentle shaking.[13][14]

-

Measurement: Place the microplate into a nephelometer and measure the light scattering in each well.[13]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control wells.

Self-Validation and Trustworthiness: The inclusion of standard compounds with known high and low solubility (e.g., Propranolol and Griseofulvin) in each plate is critical for validating assay performance and ensuring run-to-run consistency.

Tier 2: Thermodynamic Solubility Determination

Rationale: For compounds progressing to lead optimization, a definitive thermodynamic solubility value is required. The shake-flask method is the universally recognized gold-standard, providing data that reflects a true equilibrium state.[3][14] This data is indispensable for developing formulations and for building reliable structure-activity relationships (SAR).

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Detailed Protocol: Shake-Flask Method

This protocol is based on established methods for equilibrium solubility determination.[3][12]

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials.

-

Buffer Addition: To each vial, add a precise volume of a relevant aqueous buffer. A recommended set of buffers would include pH 2.0 (simulated gastric fluid), pH 7.4 (physiological), and pH 9.0 to fully characterize the pH-solubility profile.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours).[9][14] The system should be visually inspected to confirm the presence of excess solid.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by passing the solution through a low-binding filter (e.g., PVDF).

-

Quantification: Prepare a standard curve of the test compound in the analysis solvent. Dilute the saturated supernatant into a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[9][14]

-

Data Reporting: The final thermodynamic solubility is reported in units of µg/mL or µM.

Self-Validation and Trustworthiness: The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases with time. The solid phase remaining after the experiment can also be analyzed (e.g., by DSC or XRPD) to check for any changes in crystalline form.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and ease of comparison.

Table 2: Data Summary for Thermodynamic Solubility of this compound

| Buffer pH | Temperature (°C) | Mean Solubility (µg/mL) ± SD (n=3) | Mean Solubility (µM) ± SD (n=3) |

| 2.0 | 25 | Experimental Value | Calculated Value |

| 7.4 | 25 | Experimental Value | Calculated Value |

| 9.0 | 25 | Experimental Value | Calculated Value |

The resulting pH-solubility profile will be a critical tool. For this compound, solubility is expected to be lowest at acidic pH (where the carboxylic acid is protonated) and to increase significantly as the pH rises above the pKa of the carboxylic acid and subsequently the phenolic hydroxyl group.

Conclusion and Strategic Outlook

Determining the aqueous solubility of this compound is a foundational step in its evaluation as a potential drug candidate. The tiered approach outlined in this guide ensures that resources are used efficiently while generating data of the highest integrity. The initial kinetic screen provides rapid, early-stage feedback, while the subsequent thermodynamic shake-flask measurement delivers the definitive data required for critical decision-making in lead optimization and pre-formulation.

The data generated through these protocols will directly inform strategies to mitigate poor solubility, should it be identified as a liability. These strategies may include salt formation, formulation with excipients, or medicinal chemistry efforts to modify the molecular structure. By adhering to this robust, validated, and scientifically-grounded framework, development teams can confidently characterize this key property and make informed decisions to advance promising compounds.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-